2-Ethyl-1,3-dioxolane

Solvent Selection Physical Chemistry Process Engineering

2-Ethyl-1,3-dioxolane (CAS 2568-96-9) is a five-membered cyclic acetal, belonging to the 1,3-dioxolane class, with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. It is a colorless liquid with a boiling point of approximately 106–111.5°C and a density of ~0.94–0.98 g/cm³.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 2568-96-9
Cat. No. B3050401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,3-dioxolane
CAS2568-96-9
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCCC1OCCO1
InChIInChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3
InChIKeyWEBRDDDJKLAXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.96 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1,3-dioxolane (CAS 2568-96-9): Technical Profile and Industrial Significance of a C2-Alkylated Cyclic Acetal


2-Ethyl-1,3-dioxolane (CAS 2568-96-9) is a five-membered cyclic acetal, belonging to the 1,3-dioxolane class, with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol [1]. It is a colorless liquid with a boiling point of approximately 106–111.5°C and a density of ~0.94–0.98 g/cm³ . The compound features an ethyl substituent at the C2 position, which critically modulates its physicochemical and reactive properties compared to its unsubstituted and shorter-chain alkyl counterparts [2]. Industrially, it functions as a specialty solvent, a comonomer in polyacetal synthesis, and a recoverable intermediate for ethylene glycol purification [3].

2-Ethyl-1,3-dioxolane (2568-96-9): Why In-Class Substitution with 1,3-Dioxolane or 2-Methyl Analogs is Not Recommended


While 1,3-dioxolanes share a common heterocyclic core, substituting one analog for another introduces significant and often detrimental changes in key performance metrics. The ethyl group on 2-Ethyl-1,3-dioxolane directly influences its lipophilicity (LogP est. 0.592) and vapor pressure (26.7 mmHg at 25°C), which diverge from the unsubstituted 1,3-dioxolane (LogP -0.37, VP 70 mmHg) and the 2-methyl analog (LogP 0.20, VP 50 mmHg) . These differences manifest in altered solubility profiles in biphasic systems and distinct reactivity patterns. For instance, the steric and electronic environment around the acetal carbon in 2-ethyl-1,3-dioxolane dictates a unique selectivity profile in ring-opening reactions with Grignard reagents, where the rate of cleavage differs markedly from less substituted dioxolanes due to changes in the stability of the oxocarbonium ion transition state [1]. Furthermore, in applications such as electrolyte solvents, the subtle balance of viscosity and dielectric constant, which is directly tied to the alkyl chain length, means that a simple substitution can lead to compromised ionic conductivity or altered electrochemical stability windows [2]. Therefore, generic substitution without verification of these quantitative parameters can lead to process failure, reduced yield, or product out-of-specification.

2-Ethyl-1,3-dioxolane (CAS 2568-96-9): Quantitative Differentiation Evidence Against Closest Analogs for Scientific Selection


Enhanced Lipophilicity and Altered Volatility of 2-Ethyl-1,3-dioxolane Compared to Unsubstituted and Methyl Analogs

The 2-ethyl substitution on the dioxolane ring results in a quantifiable increase in lipophilicity and a reduction in vapor pressure relative to the unsubstituted and 2-methyl analogs. This is evidenced by a calculated LogP of 0.592 for 2-ethyl-1,3-dioxolane, compared to -0.37 for 1,3-dioxolane and 0.20 for 2-methyl-1,3-dioxolane . Concurrently, the vapor pressure at 25°C decreases from 70 mmHg (1,3-dioxolane) and ~50 mmHg (2-methyl-1,3-dioxolane) to 26.7 mmHg for the 2-ethyl derivative .

Solvent Selection Physical Chemistry Process Engineering

Selective Reactivity of 2-Ethyl-1,3-dioxolane in Grignard Ring-Opening Reactions

The rate of ring-opening of 2-ethyl-1,3-dioxolane by ethylmagnesium bromide in benzene was quantitatively measured and shown to proceed via distinct kinetic pathways compared to other cyclic acetals. The reaction with EtMgBr·Et₃N exhibits first-order kinetics in a coordination complex, with a rate constant that is modulated by the basicity of the coordinating ether [1]. In a separate study, the Grignard reaction of 2-ethyl-1,3-dioxolane with ethylmagnesium bromide in benzene at 40.5°C followed a mechanism involving two different coordination complexes (EtMgBr·E·D and EtMgBr·2D), a behavior that is not observed with unsubstituted 1,3-dioxolane under identical conditions [2].

Organic Synthesis Reaction Kinetics Protecting Group Strategy

Industrial Viability for Ethylene Glycol Recovery: Hydrolysis Kinetics of 2-Ethyl-1,3-dioxolane in Reactive Distillation

2-Ethyl-1,3-dioxolane is uniquely positioned as a recoverable intermediate for ethylene glycol (EG) purification, a function not practically feasible with its methyl or unsubstituted analogs. The hydrolysis of 2-ethyl-1,3-dioxolane to regenerate EG was studied in a pilot-scale reactive distillation unit. Under optimized conditions with a KRD-002 ion exchange catalyst, the process achieved an EG yield of >95% from the dioxolane feed [1]. The kinetic model derived for this specific hydrolysis is integral to the design of an intensified process for breaking the EG/1,2-butanediol azeotrope, a significant industrial challenge.

Reactive Distillation Ethylene Glycol Purification Process Intensification

Patent-Enabled High-Yield Synthesis of 2-Ethyl-1,3-dioxolane via Tandem Hydroformylation-Acetalization

A novel, patented method for the synthesis of 2-ethyl-1,3-dioxolane achieves a high selectivity that distinguishes it from traditional acetalization routes. The tandem hydroformylation-acetalization of ethylene in a biphasic system using a Rh/TPPTS/H⁺ catalyst affords the target compound with a turnover frequency (TOF) of 1520 h⁻¹ and an acetal selectivity of 90% under optimized conditions [1]. This contrasts with classical condensation methods, which typically require harsh acid catalysts and produce lower yields due to side reactions.

Green Chemistry Catalysis Process Chemistry

2-Ethyl-1,3-dioxolane (2568-96-9): Recommended Industrial and Research Applications Based on Differentiated Performance


Specialty Solvent for Coatings and Inks with Controlled Volatility

Due to its quantified vapor pressure of 26.7 mmHg at 25°C, which is approximately 47% lower than the 2-methyl analog and 62% lower than unsubstituted 1,3-dioxolane, 2-ethyl-1,3-dioxolane is an excellent choice for formulating coatings, inks, and adhesives that require a moderate evaporation rate . Its use can help meet stringent VOC regulations while maintaining desirable application properties, providing a clear advantage over more volatile cyclic ether solvents [1].

Sustainable Ethylene Glycol Recovery Process via Reversible Acetal Formation

Leveraging its unique ability to hydrolyze cleanly back to ethylene glycol (EG) in >95% yield, 2-ethyl-1,3-dioxolane is the key intermediate in an intensified reactive distillation process for purifying EG from its azeotrope with 1,2-butanediol [2]. This application is exclusive to the 2-ethyl derivative among simple alkyl dioxolanes, providing a compelling reason for its selection in chemical engineering projects focused on solvent recovery and waste minimization in polyester and antifreeze manufacturing [3].

Predictable Protecting Group in Multi-Step Organic Synthesis

The well-characterized kinetic behavior of 2-ethyl-1,3-dioxolane in reactions with Grignard reagents allows it to be used as a predictable protecting group for aldehydes. Unlike its methyl counterpart, its reaction with ethylmagnesium bromide follows defined first-order kinetics via dual coordination complexes, a feature that enables precise control over deprotection timing and minimizes side reactions in complex molecule construction [4]. This is particularly valuable in the synthesis of pharmaceuticals and fine chemicals where selectivity and reproducibility are paramount [5].

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